molecular formula C10H10F3NO B13223776 (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine

(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine

Cat. No.: B13223776
M. Wt: 217.19 g/mol
InChI Key: QMWDCTSQBQIDJC-DTWKUNHWSA-N
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Description

(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is a chiral cyclopropane derivative featuring a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an olefin in the presence of a catalyst, such as a rhodium or copper complex. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions on the phenyl ring can produce nitro or halogenated derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group imparts desirable properties, such as increased lipophilicity and metabolic stability .

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethoxy group can enhance the binding affinity and selectivity of the compound for specific biological targets .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives with different substituents, such as:

Uniqueness

The uniqueness of (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine lies in its trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable tool in scientific research and industrial processes .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-1-6(2-4-7)8-5-9(8)14/h1-4,8-9H,5,14H2/t8-,9+/m0/s1

InChI Key

QMWDCTSQBQIDJC-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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